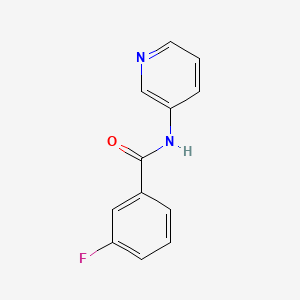
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate, also known as TMC-69, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained attention among researchers due to its potential applications in the field of medicine and biochemistry.
科学研究应用
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been studied extensively for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues.
作用机制
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as decrease the levels of reactive oxygen species in cells. In addition, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One advantage of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its high selectivity towards certain enzymes and biological targets. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is the development of more efficient synthesis methods that can produce 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in larger quantities. In addition, further studies are needed to fully understand the mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate as a fluorescent probe for the detection of reactive oxygen species in vivo.
In conclusion, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate is a synthetic compound that has gained attention among researchers due to its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and has been used as a fluorescent probe for the detection of reactive oxygen species in cells and tissues. While there are limitations to working with 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate in lab experiments, there are also several future directions for research that could lead to new discoveries and applications for this compound.
合成方法
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propionate can be synthesized through a multi-step process that involves the reaction of 3,4,8-trimethylcoumarin with propionic anhydride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-5-13(16)18-12-7-6-11-8(2)9(3)15(17)19-14(11)10(12)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQFLNVFRUXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[1-(4-morpholinyl)-2-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B5880204.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)



![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)


![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
